

Technical Guide: 4-(4-Phenylbutoxy)benzoic Acid (CAS: 30131-16-9)

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Compound of Interest

Compound Name: 4-(4-phenylbutoxy)benzoic Acid

Cat. No.: B1589381

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Prepared by: A Senior Application Scientist

Introduction: A Pivotal Intermediate in Leukotriene Receptor Antagonism

4-(4-phenylbutoxy)benzoic acid is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and drug development. Structurally, it comprises a benzoic acid moiety linked via an ether bond to a four-carbon aliphatic chain terminating in a phenyl group. While its direct biological activity is not its primary feature, its role as a high-value intermediate is critical.

This compound is most notably recognized as a key precursor in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.^[1] Pranlukast is an established therapeutic agent for managing asthma and allergic rhinitis.^[1] The structural integrity of **4-(4-phenylbutoxy)benzoic acid** provides the essential backbone required for the final drug's affinity and activity at the receptor site. This guide offers an in-depth examination of its chemical properties, synthesis, analytical characterization, and its crucial application in the context of drug discovery.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. It typically presents as a white to off-white crystalline powder. Key

identifiers and properties are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	30131-16-9	[2]
Molecular Formula	C ₁₇ H ₁₈ O ₃	[2]
Molecular Weight	270.32 g/mol	[1]
IUPAC Name	4-(4-phenylbutoxy)benzoic acid	
Appearance	White to off-white crystalline powder/solid	[1]
Melting Point	129.0 to 133.0 °C	[2]
Boiling Point	454.3 ± 28.0 °C (Predicted)	[1][2]
Density	~1.14 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in Chloroform and DMSO	[2]
pKa	4.47 ± 0.10 (Predicted)	[2]
InChI Key	XWCWFMQMZZPALR-UHFFFAOYSA-N	
SMILES	C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O	[1]

Synthesis Methodology: A Practical Approach

Several synthetic routes to **4-(4-phenylbutoxy)benzoic acid** have been reported, often varying in starting materials and catalyst systems. A prevalent and robust strategy involves a Williamson ether synthesis to construct the core phenylbutoxy linkage, followed by hydrolysis of an ester protecting group. This approach is favored for its reliability and use of readily available precursors.

The causality behind this choice rests on the high-yielding nature of SN2 reactions for ether formation and the straightforwardness of ester hydrolysis under basic conditions, which minimizes side reactions on the stable aromatic rings.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis starting from methyl 4-hydroxybenzoate and 1-bromo-4-phenylbutane.

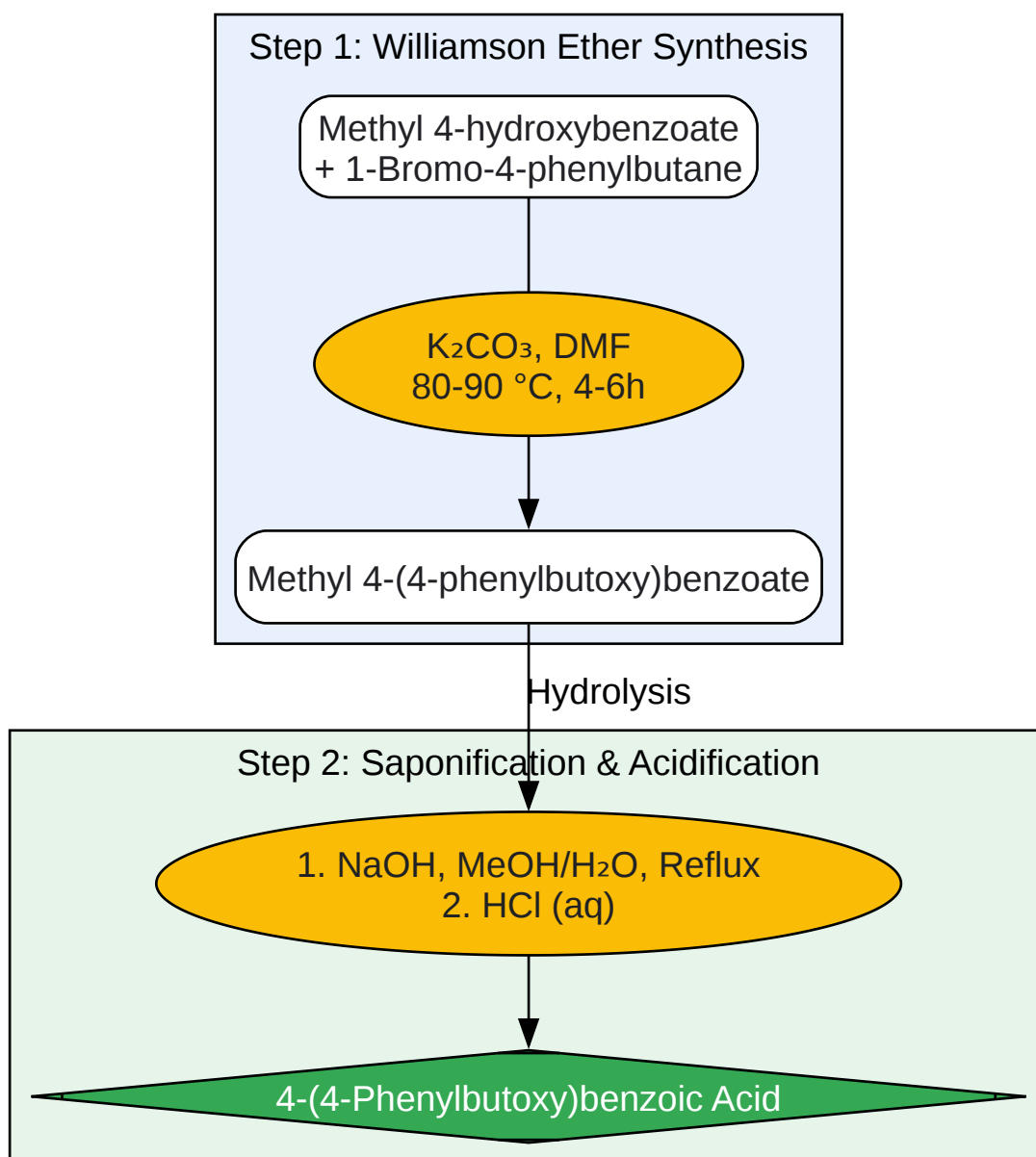
Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF).
- **Base Addition:** Add anhydrous potassium carbonate (K_2CO_3 , 1.5 eq) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.
- **Alkylation:** Add 1-bromo-4-phenylbutane (1.1 eq) to the stirring suspension.
- **Reaction:** Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction is driven by the nucleophilic attack of the phenoxide on the primary alkyl bromide.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 4-(4-phenylbutoxy)benzoic Acid

- **Saponification:** Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from Step 1 in a mixture of methanol and water.

- **Base Addition:** Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. The hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to saponification.
- **Acidification:** Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl).^[2] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.^[2]
- **Isolation and Purification:** Collect the white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.^[2] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity **4-(4-phenylbutoxy)benzoic acid**.^[2]



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Fig. 1: Synthetic workflow for **4-(4-phenylbutoxy)benzoic acid**.

Application in Drug Development: The Gateway to Pramlukast

The principal application of **4-(4-phenylbutoxy)benzoic acid** is its role as a sophisticated building block for the anti-asthmatic drug Pramlukast.[3] The synthesis of Pramlukast involves an

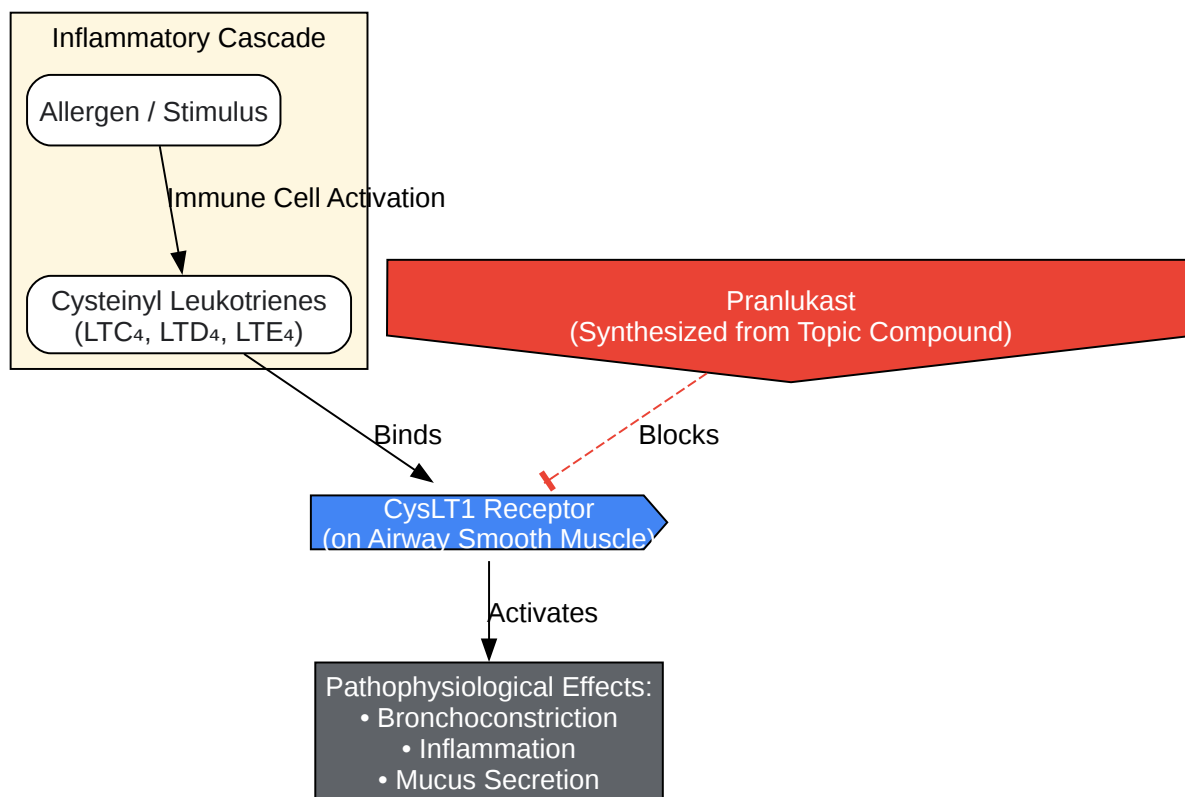
amidation reaction between the carboxylic acid group of this intermediate and an aminobenzopyran core.

To appreciate the intermediate's importance, one must understand the mechanism of the final drug. Pranlukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[4][5]

Mechanism of Action Context:

- **Leukotriene Production:** In response to allergic or inflammatory stimuli, immune cells like mast cells and eosinophils produce cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).[4]
- **Receptor Binding:** These leukotrienes bind to CysLT1 receptors located on airway smooth muscle cells and other inflammatory cells.[4]
- **Pathophysiological Effects:** This binding triggers a cascade of effects characteristic of asthma and allergic rhinitis, including potent bronchoconstriction, increased mucus secretion, and recruitment of eosinophils into the airways, perpetuating the inflammatory response.[3][4][6]
- **Pranlukast Intervention:** Pranlukast selectively binds to the CysLT1 receptor, physically blocking the cysteinyl leukotrienes from binding and initiating the inflammatory cascade.[5] This antagonism leads to bronchodilation and a reduction in airway inflammation, thereby alleviating symptoms.

The **4-(4-phenylbutoxy)benzoic acid** moiety provides a crucial lipophilic tail and a rigid benzoic acid connector that are essential for positioning the Pranlukast molecule correctly within the receptor's binding pocket.



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